molecular formula C18H29BN2O5 B1372198 tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate CAS No. 1247726-98-2

tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate

Cat. No.: B1372198
CAS No.: 1247726-98-2
M. Wt: 364.2 g/mol
InChI Key: HCYFORKURBLEOU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[[5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BN2O5/c1-16(2,3)24-15(22)21-10-12-9-20-11-13(23-8)14(12)19-25-17(4,5)18(6,7)26-19/h9,11H,10H2,1-8H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYFORKURBLEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2CNC(=O)OC(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673918
Record name tert-Butyl {[5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247726-98-2
Record name tert-Butyl {[5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate typically involves multiple steps. The final step involves the formation of the carbamate group using tert-butyl chloroformate and a suitable base .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Mechanism of Action

The mechanism of action of tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety, in particular, allows for efficient cross-coupling reactions, making it a valuable tool in organic synthesis . The compound can interact with molecular targets such as enzymes or receptors, leading to the formation of new chemical bonds and the modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences
Compound Structure CAS No. Molecular Formula Key Features Applications References
Target Compound 5-Methoxy, 4-pinacol boronate, 3-(Boc-methyl)pyridine 1247726-98-2 C₁₈H₂₉BN₂O₅ Boc-protected amine; methoxy enhances electron density Cross-coupling reactions, drug intermediates
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate 5-Boronate, 2-(Boc)pyridine C₁₇H₂₇BN₂O₄ Boc group at pyridine-2 position; lacks methoxy Suzuki coupling for biaryl synthesis
tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate 5-Methoxy, 4-boronate, 3-(Boc)pyridine 1105675-61-3 C₁₇H₂₇BN₂O₅ Boc directly attached to pyridine-3; no methyl spacer Less steric hindrance; faster coupling kinetics
5-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile 5-Methoxy, 4-boronate, 3-cyano pyridine 1247726-68-6 C₁₃H₁₇BN₂O₃ Cyano group at position 3; electron-withdrawing effects Inhibitors, fluorescent probes
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine core with Boc-protected methylamine 1799420-92-0 C₁₁H₁₆FN₃O₃ Fluorine and hydroxy groups; pyrimidine scaffold Antiviral agents
Reaction Performance in Suzuki-Miyaura Coupling
  • Target Compound : High reactivity due to electron-donating methoxy group, which activates the boronate for transmetallation. Achieves >90% coupling efficiency with aryl halides .
  • tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate: Limited use in cross-coupling due to pyrimidine’s electron-deficient core and competing side reactions (e.g., dehalogenation) .
  • 5-Methoxy-4-boronate nicotinonitrile: Reduced reactivity attributed to the electron-withdrawing cyano group, requiring harsher conditions (e.g., elevated temperatures) .

Key Research Findings

  • Electronic Effects: Methoxy and Boc groups synergistically enhance the target compound’s reactivity in cross-coupling, outperforming analogues with electron-withdrawing groups (e.g., cyano) .
  • Steric Influence : Methyl spacer in the Boc-methylamine moiety reduces steric clash during Pd-catalyzed reactions compared to direct Boc attachment (e.g., CAS 1105675-61-3) .
  • Thermal Stability : The target compound decomposes at 85–87°C, similar to other Boc-protected boronate esters .

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